N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide
Overview
Description
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide is an organic compound belonging to the class of dimethoxybenzenes. These compounds are characterized by a benzene ring substituted with two methoxy groups.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2,5-dimethoxyaniline with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as thymidylate synthase, which plays a crucial role in DNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound has similar structural features but differs in the position of the methoxy groups, which can influence its chemical reactivity and biological activity.
N-(2-methoxyphenyl)imidodicarbonimidic diamide: This compound has only one methoxy group, which can result in different chemical and biological properties.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-dimethoxyphenyl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-16-6-3-4-8(17-2)7(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWWPQYTPYYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(N)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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